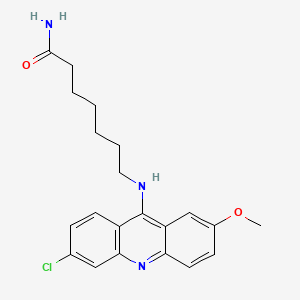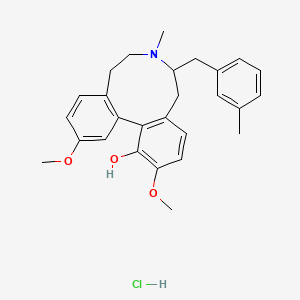![molecular formula C13H24O4 B14434950 2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro- CAS No. 79011-42-0](/img/structure/B14434950.png)
2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C19H36O6. It is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with 2H-pyran under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced techniques such as distillation and recrystallization are often employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog with a similar six-membered ring structure containing one oxygen atom.
2H-Pyran, tetrahydro-2-(2-propynyloxy)-: A derivative with an additional propynyloxy group.
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-: A more complex analog with additional functional groups.
Uniqueness
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79011-42-0 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-[3-(oxan-2-yloxy)propoxy]oxane |
InChI |
InChI=1S/C13H24O4/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h12-13H,1-11H2 |
InChI-Schlüssel |
MUDKWYCDWVOGBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
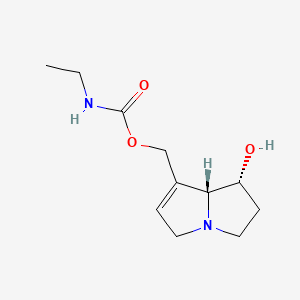
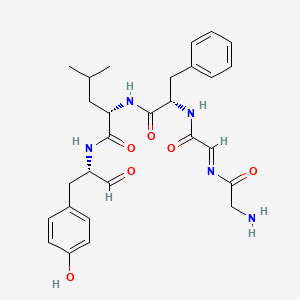
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
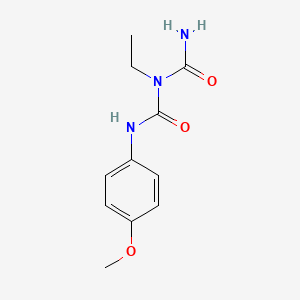
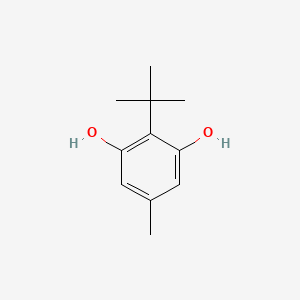
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
